molecular formula C11H14O4 B3053837 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- CAS No. 5650-43-1

1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-

Cat. No. B3053837
CAS RN: 5650-43-1
M. Wt: 210.23 g/mol
InChI Key: CXCPJZXJNRBTGF-UHFFFAOYSA-N
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Description

“1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-” is a chemical compound with the molecular formula C11H14O4 . It is also known as Propiosyringone .


Molecular Structure Analysis

The molecular structure of “1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-” consists of a propanone group attached to a phenyl ring, which is substituted with hydroxy and methoxy groups .


Physical And Chemical Properties Analysis

“1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-” has a molecular weight of 210.23 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. Its exact mass is 210.08920892 g/mol and its monoisotopic mass is also 210.08920892 g/mol .

Scientific Research Applications

Formation in Lignin Acid Treatment

1-Propanone derivatives, such as 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-1-propanone, are significant products formed during the acid treatment of birch lignin. This indicates their origin from lignin structures corresponding to diaryl propanediols in the wood. The use of HBr in the process favors the formation of these compounds, demonstrating their potential as byproducts or intermediates in lignin processing (Li, Lundquist, & Stenhagen, 1996).

Photoyellowing Behavior of Lignin Models

Research on lignin model compounds, representing etherified end groups and β-ethers, shows that 1-Propanone derivatives like 1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)-1-propanone undergo significant changes in optical properties when exposed to UV/VIS light. This highlights their sensitivity to light and potential applications in studying the photoyellowing behavior of lignin and related materials (Parkås et al., 2004).

Synthesis Improvement

Improved synthesis methods for compounds like 3-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol, closely related to 1-Propanone derivatives, have been developed. This enhances the production efficiency of these compounds, which are useful in various chemical and material science research (Pepper, Sundaram, & Dyson, 1971).

Inclusion Compounds and Crystal Structures

Studies on trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone, a related compound, show the formation of inclusion compounds and provide insights into their crystal structures. This research is vital for understanding the molecular arrangements and potential applications in material science (Bardet et al., 1999).

Epoxide Intermediates in Lignin Syntheses

1-Propanone derivatives act as intermediates in the synthesis of lignin-related phenylcoumarans. Their stereochemistry and crystal structures are critical for understanding the lignin formation process and its applications in biochemistry and material sciences (Langer, Li, & Lundquist, 2006).

properties

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h5-6,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCPJZXJNRBTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884176
Record name 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-

CAS RN

5650-43-1
Record name Propiosyringone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5650-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiosyringone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
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Record name 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Li, K Lundquist, U Westermark - Nordic Pulp & Paper Research …, 2000 - degruyter.com
The degradation of model compounds of the syringylglycerol β-syringyl ether type [2-(2, 6-dimethoxyphenoxy)-1-(4-hydroxy-3, 5-dimethoxyphenyl)-1, 3-propanediol and 2-(2, 6-…
Number of citations: 10 www.degruyter.com
J Hu, S Wu, X Jiang, R Xiao - Energy & Fuels, 2018 - ACS Publications
The structure–reactivity relationship in fast pyrolysis of lignin for monomeric phenolic compounds was studied on seven lignins from hardwood, softwood, and grass. The distribution of …
Number of citations: 37 pubs.acs.org
K Jansuwan - 2023 - kb.psu.ac.th
This research is the development of a microwave-assisted pyrolysis (MAP) system to be used in the study of the production of bio-oil from oil palm shells with activated carbon as a …
Number of citations: 0 kb.psu.ac.th
I Gómez-Cruz, M del Mar Contreras, I Romero… - Journal of Industrial and …, 2021 - Elsevier
Exhausted olive pomace (EOP) is the main residue of the pomace olive oil extracting industry. In this work, EOP was fractionated into valuable components for valorisation: an aqueous …
Number of citations: 27 www.sciencedirect.com
J Espinoza - 2023 - search.proquest.com
Every year, thousands of chemical compounds are introduced into the market with little information tied to their potential environmental and public health impacts. These compounds, …
Number of citations: 0 search.proquest.com
EFSA Panel name on Food Additives and … - EFSA …, 2023 - Wiley Online Library
The EFSA Panel on Food Additives and Flavourings (FAF) was requested to evaluate the safety of the smoke flavouring Primary Product Smoke Concentrate 809045 (SF‐003), for …
Number of citations: 3 efsa.onlinelibrary.wiley.com
A Zarei, Q Zhou, H Yu, L Zhang - Fuel, 2023 - Elsevier
The catalysts used in the pyrolytic bio-oil upgrading process are either expensive or not efficient enough. This research aims to investigate and improve the catalytic capability of tyre …
Number of citations: 2 www.sciencedirect.com

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